(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone
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Overview
Description
(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C7H6F3NOS It is known for its unique structure, which includes a difluoromethyl group and a fluorophenyl group attached to an imino-lambda6-sulfanone core
Preparation Methods
The synthesis of (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of difluoromethyl sulfinamide with 2-fluorobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino-lambda6-sulfanone structure.
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and to ensure high yield. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
(Difluoromethyl)(2-fluorophenyl)imino-lambda6-sulfanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (Difluoromethyl)(4-fluorophenyl)imino-lambda6-sulfanone and benzyl (difluoromethyl)imino-lambda6-sulfanone share structural similarities.
Uniqueness: The presence of both difluoromethyl and fluorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
difluoromethyl-(2-fluorophenyl)-imino-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJHOKYDLNPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=N)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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